Lipophilicity (LogP) Differentiation: 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (894552-35-3) vs. Non-Brominated 8-Methyl Analog
The target compound, 6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid, exhibits a computed XLogP3 of 4.4, indicating significantly higher lipophilicity compared to its non-brominated analog, 8-methyl-2-phenylquinoline-4-carboxylic acid, which has a reported LogP of 3.91 [1]. This 0.49 log unit increase in lipophilicity is primarily attributable to the presence of the 6-bromo substituent, which enhances the compound's hydrophobic character and is predicted to influence membrane permeability, plasma protein binding, and metabolic stability in biological systems [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9), LogP = 3.9084 |
| Quantified Difference | ΔLogP = +0.49 (Target is more lipophilic) |
| Conditions | Computed values; target from Kuujia.com (XLogP3), comparator from Molbase (LogP) |
Why This Matters
Lipophilicity is a critical determinant of a compound's ADME (absorption, distribution, metabolism, excretion) profile; a 0.5 log unit difference can translate to a ~3-fold change in partition coefficient, directly impacting cellular permeability and in vivo pharmacokinetics, making the brominated analog a distinct chemical entity for SAR studies.
- [1] Kuujia.com. (n.d.). Cas no 894552-35-3 (6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid): Computed Properties (XLogP3: 4.4). View Source
